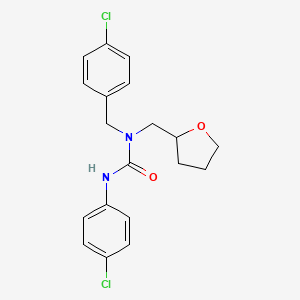![molecular formula C16H15N3O2 B12116133 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindolin-1,3-dion ist eine komplexe organische Verbindung, die zur Klasse der stickstoffhaltigen Heterocyclen gehört. Diese Verbindung weist eine einzigartige Struktur auf, die ein Pyrrolo[1,2-a]pyrazin-Ringsystem mit einem Isoindolin-1,3-dion-Bestandteil kombiniert. Verbindungen mit solchen Strukturen sind oft von großem Interesse in der medizinischen Chemie aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelforschung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindolin-1,3-dion beinhaltet in der Regel mehrere Schritte. Ein übliches Verfahren umfasst die folgenden Schritte :
Bildung des Pyrrolo[1,2-a]pyrazin-Kerns: Dies kann durch Cyclisierung von N-Aminoethylpyrrolen mit Aldehyden erzielt werden, katalysiert durch chirale Phosphorsäure.
Anlagerung des Isoindolin-1,3-dion-Bestandteils: Das Isoindolin-1,3-dion kann aus o-Phthalsäuren oder -anhydriden mit Aminen in Isopropanol (IPA) und Wasser als Lösungsmitteln synthetisiert werden, wobei SiO2-tpy-Nb als Katalysator verwendet wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche komplexen Verbindungen beinhalten oft die Optimierung der oben genannten Synthesewege, um Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen katalytischen Systemen kann die Skalierbarkeit dieser Prozesse erheblich verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindolin-1,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Stickstoffatomen im Pyrrolo[1,2-a]pyrazin-Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden N-Oxiden führen, während die Reduktion vollständig gesättigte Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindolin-1,3-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen, antiviralen und anticancerigen Aktivitäten.
Medizin: Als potenzieller Therapeutikum aufgrund seiner bioaktiven Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindolin-1,3-dion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität hemmen und so ihre biologischen Wirkungen entfalten. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin: Ähnliche Struktur, aber ohne den Isoindolin-1,3-dion-Bestandteil.
Isoindolin-1,3-dion-Derivate: Verbindungen mit ähnlichen Dion-Strukturen, aber verschiedenen Substituenten.
Einzigartigkeit
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindolin-1,3-dion ist einzigartig aufgrund seiner kombinierten Pyrrolo[1,2-a]pyrazin- und Isoindolin-1,3-dion-Strukturen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese duale Struktur ermöglicht vielseitige Reaktivität und Potenzial für vielfältige Anwendungen in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-4-1-2-5-12(11)16(21)19(15)10-13-14-6-3-8-18(14)9-7-17-13/h1-6,8,13,17H,7,9-10H2 |
InChI-Schlüssel |
BSUDBTMFGQKXID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=CC=C2C(N1)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)


